Ethyl azepan-1-ylacetate
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and are particularly prevalent in medicinal chemistry. researchgate.net Among these, nitrogen-containing heterocycles are of significant interest. Azepane, a saturated seven-membered nitrogen-containing heterocycle, and its derivatives are a key area of this research. benthamdirect.com The study of compounds like ethyl azepan-1-ylacetate falls within this domain, contributing to the understanding of structure, reactivity, and potential applications of these unique ring systems. The development of synthetic methods for such seven-membered azacycles has been a focus of research, though challenges related to cyclization kinetics persist. researchgate.net
Significance of Azepane-Containing Scaffolds in Chemical and Biological Sciences
Azepane-based structures are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds. These scaffolds exhibit a wide array of pharmacological properties, and their derivatives possess considerable structural diversity, making them valuable for the discovery of new therapeutic agents. nih.gov In fact, a number of approved drugs and numerous experimental drug candidates contain the azepane substructure. lifechemicals.com The significance of azepane scaffolds lies in their ability to provide a three-dimensional framework that can be strategically functionalized to interact with biological targets. lifechemicals.com The conformational flexibility of the seven-membered ring is often a critical factor in their biological activity. lifechemicals.com
The azepane ring is a component of various natural products and synthetic molecules with a broad spectrum of medicinal and pharmaceutical applications. researchgate.net Research has highlighted the role of azepane derivatives in areas such as anticancer, anti-tubercular, and anti-Alzheimer's disease agents, as well as histamine (B1213489) H3 receptor inhibitors and α-glucosidase inhibitors. nih.gov
Current Research Landscape Pertaining to Ester and Amine Functionalities in Azepane Systems
The incorporation of both ester and amine functionalities into molecular scaffolds is a significant strategy in medicinal chemistry. Research has focused on developing methods for the synthesis of functionalized azepanes, including those with ester and amine groups. researchgate.netresearchgate.net For instance, synthetic routes have been developed to access functionalized azepane and oxepane (B1206615) scaffolds using diazocarbonyl chemistry, which allows for the manipulation of ester and amine groups. researchgate.net
The presence of an ester group, as seen in this compound, provides a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides. The tertiary amine inherent to the azepane ring in this compound imparts basicity and can influence its pharmacokinetic properties. The combination of these two functional groups within the same molecule creates a unique chemical entity with potential for diverse applications in the synthesis of more complex molecules.
Chemical and Physical Properties of this compound
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| CAS Number | 99176-11-1 |
| Appearance | Not specified, likely an oil |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Data sourced from PubChem and other chemical supplier databases. nih.govamadischem.comscbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(azepan-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROESXCPJJVXAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623395 | |
| Record name | Ethyl (azepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99176-11-1 | |
| Record name | Ethyl (azepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl Azepan 1 Ylacetate and Its Analogues
Strategies for Azepane Ring Construction and Functionalization
The construction of the azepane ring can be approached through various synthetic strategies, including cyclization and annulation reactions. These methods provide access to a diverse range of substituted azepane derivatives.
Cyclization Approaches for Azepane Ring Formation
Cyclization reactions are a cornerstone in the synthesis of azepane rings. One notable method is the silyl-aza-Prins cyclization, which has been successfully employed to create seven-membered nitrogen heterocycles. acs.orgnih.gov This process can yield trans-azepanes with high diastereoselectivity. acs.orgnih.gov The choice of Lewis acid catalyst is crucial, as it can influence the reaction's outcome. For instance, indium(III) chloride (InCl₃) has been shown to selectively produce azepanes. acs.org Iron(III) salts have also been utilized as sustainable catalysts for this transformation, proceeding under mild conditions to form tetrahydroazepines. acs.orgnih.gov
Another effective cyclization strategy involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. This method allows for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov The reaction proceeds smoothly in the presence of a cationic Cu(I) complex, such as Cu(MeCN)₄PF₆. nih.gov
Annulation Reactions in Azepane Synthesis
Annulation reactions offer a convergent approach to constructing the azepane scaffold. The (4+3) annulation of donor-acceptor cyclopropanes and azadienes has emerged as a highly stereoselective method for synthesizing azepanones. nih.gov This reaction, often catalyzed by ytterbium triflate (Yb(OTf)₃), can achieve good to excellent yields and high diastereoselectivity. nih.gov Furthermore, enantioselective transformations can be realized using a copper triflate (Cu(OTf)₂) catalyst in the presence of a trisoxazoline (Tox) ligand. nih.gov
Gold-catalyzed intermolecular [4+3] annulation of simple, readily available starting materials has also been developed for the synthesis of azepines. nih.gov This method utilizes a picolinic acid-derived gold(III) catalyst to efficiently form the desired products. nih.gov Additionally, [6+1] annulation reactions of ynenitriles with Reformatsky reagents, catalyzed by hafnium(III), provide a direct route to 3-amino-2,7-dihydro-1H-azepine-4-carboxylates in high yields. researchgate.netacs.org
A unique migration-annulation protocol initiated by α-imino rhodium carbene has been shown to efficiently produce azepane derivatives. This process involves a formal 1,3-migration of hydroxy and acyloxy groups followed by selective annulation. acs.org
Table 1: Comparison of Annulation Reactions for Azepane Synthesis
| Annulation Type | Reactants | Catalyst | Key Features |
| (4+3) Annulation | Donor-acceptor cyclopropanes and azadienes | Yb(OTf)₃ or Cu(OTf)₂/Tox ligand | High stereoselectivity, good to excellent yields, potential for enantioselectivity. nih.gov |
| Gold-Catalyzed [4+3] Annulation | Propargyl esters and α,β-unsaturated imines | Picolinic acid derived Au(III) catalyst | Utilizes simple starting materials, efficient formation of azepines. nih.gov |
| [6+1] Annulation | N-tethered ynenitriles and Reformatsky reagents | Hafnium(III) catalyst | Direct synthesis of functionalized azepines, high yields, excellent functional group tolerance. researchgate.netacs.org |
| Migration-Annulation | α-Imino rhodium carbene precursors | Rhodium catalyst | Unique formal 1,3-migration, time-saving procedure, good functional group tolerance. acs.org |
Esterification and N-Alkylation Pathways in the Synthesis of Ethyl azepan-1-ylacetate
The final steps in the synthesis of this compound involve the introduction of the ethyl acetate (B1210297) moiety onto the azepane nitrogen. This is typically achieved through esterification and N-alkylation reactions.
Optimization of Reaction Conditions for High Yields and Selectivity
For the esterification process to produce ethyl acetate, reaction conditions are optimized to maximize yield. Systematic studies on the synthesis of ethyl acetate have shown that factors such as the molar ratio of ethanol (B145695) to acetic acid, the amount of catalyst, and the reaction temperature are crucial. hillpublisher.com The optimal temperature for the esterification reaction is generally found to be in the range of 80-85°C. hillpublisher.commdpi.com Increasing the temperature beyond this point can lead to a decrease in the conversion rate due to the excessive evaporation of ethanol, which shifts the reaction equilibrium. mdpi.com The residence time of the reaction mixture in the reactor is also a key parameter, with an optimal time of 3-4 hours often being reported. mdpi.com
Exploration of Catalytic Systems in Ester and Amine Synthesis
A variety of catalytic systems can be employed for both the esterification and N-alkylation steps. In the synthesis of ethyl acetate, concentrated sulfuric acid is a commonly used catalyst. hillpublisher.comalfa-chemistry.com The use of a minimal amount of concentrated sulfuric acid has been shown to achieve high productivity. hillpublisher.com Silicotungstic acid is another effective catalyst for the direct addition of acetic acid to ethylene (B1197577) to produce ethyl acetate. researchgate.net
For the N-alkylation of the azepane nitrogen, catalytic reductive amination using carboxylic acids is a viable method. nih.gov This process can involve a silane-mediated direct amidation followed by catalytic reduction. nih.gov Furthermore, the direct catalytic N-alkylation of α-amino acid esters and amides using alcohols with high retention of stereochemistry has been reported, which could be adapted for the synthesis of this compound analogues. nih.gov Solid-liquid phase transfer catalysis has also been utilized for the N-alkylation of esters of mono-N-substituted sulfamic acids. universityofgalway.ie
Chiral Synthesis Approaches to Enantiomerically Enriched Azepane Derivatives
The synthesis of enantiomerically enriched azepane derivatives is of significant interest due to the stereospecific nature of many biological targets. Several strategies have been developed to achieve this.
Biocatalytic methods offer a powerful approach to chiral azepane synthesis. Imine reductases (IREDs) and ω-transaminases (ω-TAs) have been highlighted for their ability to establish the key stereocenters in dibenz[c,e]azepines. nih.gov Enantiocomplementary IREDs can be used for the synthesis of both (R)- and (S)-isomers with excellent enantioselectivity through the reduction of the parent imines. nih.gov
A novel stereoselective synthetic approach to pentahydroxyazepane iminosugars relies on a key osmium-catalyzed tethered aminohydroxylation reaction. nih.govacs.org This method forms the new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination affords the desired heavily hydroxylated azepanes. nih.gov
Another strategy for accessing optically active [b]-annulated azepane scaffolds involves an olefin cross-metathesis followed by exhaustive hydrogenation. chemistryviews.org This sequence starts with optically active, cyclic α-allyl-β-oxoesters, which are subjected to ruthenium-catalyzed cross-metathesis. A subsequent palladium-catalyzed hydrogenation and reductive amination yields the desired annulated azepanes with a relative trans-configuration in a stereoselective manner. chemistryviews.org
Table 2: Chiral Synthesis Approaches for Azepane Derivatives
| Approach | Key Reaction | Catalyst/Enzyme | Key Features |
| Biocatalysis | Asymmetric reduction of imines | Imine Reductases (IREDs) | Production of both (R)- and (S)-enantiomers with high enantioselectivity. nih.gov |
| Osmium-Catalyzed Aminohydroxylation | Tethered aminohydroxylation | Osmium catalyst | Complete regio- and stereocontrol in C-N bond formation. nih.govacs.org |
| Olefin Cross-Metathesis and Hydrogenation | Cross-metathesis and reductive amination | Ruthenium and Palladium catalysts | Stereoselective formation of annulated azepanes with trans-configuration. chemistryviews.org |
Spectroscopic Characterization and Structural Elucidation Studies of Ethyl Azepan 1 Ylacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR analyses provide specific details about the chemical environment of each nucleus, allowing for a precise structural assignment of Ethyl azepan-1-ylacetate.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl group protons appear as a characteristic triplet and quartet. The methylene (B1212753) protons of the azepane ring adjacent to the nitrogen atom are deshielded, while the remaining ring protons resonate as a complex multiplet in the aliphatic region. The singlet for the methylene protons between the nitrogen and the carbonyl group is also clearly identifiable.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -OCH₂CH₃ |
| ~3.25 | Singlet | 2H | N-CH₂-COO |
| ~2.70 | Triplet | 4H | N-CH₂ (azepane ring) |
| ~1.65 | Multiplet | 8H | -(CH₂)₄- (azepane ring) |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing a distinct resonance for each unique carbon atom. docbrown.info The spectrum for this compound reveals signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the azepane ring. The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms are shifted downfield. The presence of four distinct signals for the azepane ring carbons indicates different chemical environments for each pair. docbrown.info
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170.5 | C=O (Ester) |
| ~60.5 | -OCH₂CH₃ |
| ~57.0 | N-CH₂-COO |
| ~55.0 | N-CH₂ (azepane ring) |
| ~28.0 | Azepane ring carbons |
| ~26.5 | Azepane ring carbons |
| ~14.2 | -OCH₂CH₃ |
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by strong absorption bands that confirm the presence of key functional groups. A prominent peak is observed for the C=O stretching vibration of the ester group. docbrown.info Additionally, the spectrum shows characteristic C-O and C-N stretching vibrations, as well as C-H stretching and bending vibrations for the aliphatic portions of the molecule. docbrown.infoijarbs.com The absence of a broad O-H band confirms the ester functionality over a carboxylic acid. docbrown.info
Interactive Data Table: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2930, 2860 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1740 | C=O Stretch | Ester |
| ~1240 | C-O Stretch | Ester |
| ~1170 | C-N Stretch | Tertiary Amine |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show characteristic scattering peaks for the various vibrational modes of the molecule. Notably, the C=O stretching frequency is also observable in the Raman spectrum. researchgate.net Studies on similar compounds suggest that the synthesis and reaction kinetics can be monitored in real-time using this technique by observing the intensity changes of characteristic peaks. nih.govresearchgate.net
Interactive Data Table: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~2930 | C-H Stretch | Aliphatic |
| ~1740 | C=O Stretch | Ester |
| ~1450 | C-H Bend | Methylene (CH₂) |
| ~860 | C-C Stretch | Skeleton |
Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. The fragmentation pattern is crucial for structural elucidation. chemguide.co.uk A key fragmentation pathway for esters is the alpha-cleavage next to the carbonyl group. libretexts.org For this compound, this would involve the loss of the ethoxy radical (-•OCH₂CH₃) or cleavage at the C-C bond adjacent to the nitrogen atom, leading to characteristic fragment ions. The McLafferty rearrangement is another potential fragmentation pathway for esters with sufficiently long alkyl chains. miamioh.edu
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 185 | [C₁₀H₁₉NO₂]⁺ | Molecular Ion ([M]⁺) |
| 142 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |
| 114 | [M - COOC₂H₅]⁺ | Loss of ethyl acetate (B1210297) group |
| 98 | [C₆H₁₂N]⁺ | Cleavage of azepane ring |
| 86 | [C₄H₈NO]⁺ | α-cleavage at N-CH₂ bond |
Based on a comprehensive search for scientific literature, there is no specific published data available for the spectroscopic and structural elucidation of the compound "this compound" using the requested analytical methods. Methodical searches for Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Diffraction (XRD) studies pertaining to this exact molecule did not yield any dedicated research findings, data tables, or detailed characterizations.
The available scientific literature and databases provide extensive information on the related but structurally distinct compound, "Ethyl acetate." However, this information is not applicable to "this compound" due to significant differences in their chemical structures, which would result in entirely different spectroscopic and crystallographic data.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" as per the specified outline.
Computational Chemistry and Theoretical Investigations of Ethyl Azepan 1 Ylacetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering detailed information about the electronic properties and energy of molecules. For Ethyl azepan-1-ylacetate, these methods elucidate the distribution of electrons and the stability of the molecular structure. While specific research on this compound is limited, studies on related compounds such as ethyl acetate (B1210297) and other azepane derivatives provide a framework for understanding its properties. researchgate.netdergipark.org.trresearchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It is employed to optimize the molecular geometry, calculate energies, and determine the distribution of electron density. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict the relative energies of different molecular states, including reactants, transition states, and products in a chemical reaction. researchgate.netnih.gov For this compound, DFT would be used to find its most stable three-dimensional structure and calculate its total electronic energy, providing a foundation for further analysis of its reactivity and stability. researchgate.net
Table 1: Illustrative DFT-Calculated Energetic Properties (Note: This data is exemplary and illustrates typical results from DFT calculations.)
| Parameter | Value | Unit |
| Total Electronic Energy | -559.45 | Hartrees |
| Energy of HOMO | -0.245 | Hartrees |
| Energy of LUMO | 0.087 | Hartrees |
| HOMO-LUMO Gap | 0.332 | Hartrees |
| Dipole Moment | 2.15 | Debye |
Table 2: Example of NBO Analysis - Second Order Perturbation Theory Analysis of Fock Matrix (Note: This table represents hypothetical stabilization energies for key orbital interactions in this compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N7 | σ* (C1-C6) | 3.85 |
| LP (1) N7 | σ* (C1-H2) | 2.10 |
| σ (C8-O9) | π* (C8-O10) | 19.54 |
| σ (C1-C2) | σ* (N7-C8) | 1.78 |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org Due to the flexibility of the seven-membered azepane ring and the ethyl acetate side chain, this compound can exist in numerous conformations with varying energies. Mapping the potential energy surface helps to identify the most stable (lowest energy) conformers and the energy barriers between them. nih.govresearchgate.net The staggered conformations are generally lower in energy than the eclipsed conformations due to reduced torsional strain. youtube.com A detailed conformational search would reveal the preferred geometry of the molecule, which is crucial for understanding its physical properties and how it interacts with other molecules.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. windows.net To study this compound, its 3D structure would be docked into the active site of a target protein. ijper.org The simulation calculates a docking score, which estimates the binding free energy, with more negative values indicating stronger binding. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound (Note: This data is hypothetical, showing potential binding affinities against various enzyme targets.)
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Acetylcholinesterase (4EY7) | -7.2 | TYR337, PHE338, TRP86 |
| Monoamine Oxidase B (2V5Z) | -6.8 | ILE199, TYR326, CYS172 |
| Cyclooxygenase-2 (5IKR) | -8.1 | ARG120, TYR355, VAL523 |
Prediction of Chemical Activity Descriptors (e.g., Frontier Molecular Orbitals, Electrophilicity)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net From the HOMO and LUMO energies, various chemical activity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which quantify the molecule's reactivity. researchgate.net
Table 4: Predicted Chemical Activity Descriptors (Note: These values are illustrative, derived from hypothetical HOMO/LUMO energies.)
| Descriptor | Formula | Value (eV) |
| HOMO Energy | EHOMO | -6.67 |
| LUMO Energy | ELUMO | 2.37 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 9.04 |
| Ionization Potential (I) | -EHOMO | 6.67 |
| Electron Affinity (A) | -ELUMO | -2.37 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.52 |
| Electrophilicity Index (ω) | μ2 / 2η | 0.51 |
Exploration of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in optoelectronics and photonics, as they can alter the properties of light passing through them. mdpi.comresearchgate.net Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). medmedchem.com Molecules with large hyperpolarizability values are of particular interest for NLO applications. Research into related azepane-containing compounds has been conducted to determine their NLO properties, suggesting that the azepane moiety can be part of a larger chromophore system. researchgate.netdergipark.org.tr Theoretical calculations for this compound would determine its potential as a component in NLO materials.
Table 5: Calculated Non-linear Optical (NLO) Properties (Note: Data is exemplary and represents typical output from NLO calculations.)
| Parameter | Value (a.u.) | Value (esu) |
| Dipole Moment (μ) | 0.846 | - |
| Mean Polarizability (α) | 135.21 | 20.04 x 10-24 |
| First Hyperpolarizability (β) | 785.6 | 6.78 x 10-30 |
Reaction Mechanisms and Transformational Chemistry of Ethyl Azepan 1 Ylacetate
Mechanistic Elucidation of Synthetic Pathways
The construction of Ethyl azepan-1-ylacetate is logically approached as a two-part synthetic challenge: the formation of the seven-membered azepane ring and the subsequent attachment of the ethyl acetate (B1210297) group to the nitrogen atom. The latter step is typically achieved through the N-alkylation of azepane with an appropriate ethyl acetate precursor, such as ethyl chloroacetate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the secondary amine of the azepane ring acts as the nucleophile. abq.org.br
While the final bond formation in the synthesis of this compound is an N-alkylation, the broader context of ester synthesis is dominated by esterification mechanisms, most notably the Fischer-Speier esterification. Fischer esterification is a classic acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol. 88guru.comchemistrylearner.com This equilibrium process is typically driven towards the product by using an excess of one reactant or by removing water as it is formed. psiberg.comchemistrysteps.com
The mechanism involves several key reversible steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. psiberg.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral oxonium ion intermediate. 88guru.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). psiberg.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. 88guru.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. psiberg.com
For the specific synthesis of this compound, the more direct and efficient pathway involves the N-alkylation of the pre-formed azepane ring. This reaction utilizes ethyl chloroacetate, where the secondary amine of azepane attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction. abq.org.br This method avoids the harsher conditions and equilibrium limitations of other esterification processes.
Table 1: Comparison of Synthetic Mechanisms for Ester Formation
| Mechanism | Reactants | Catalyst/Conditions | Key Features | Relevance to this compound |
| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄), Heat | Reversible equilibrium reaction; water is a byproduct. 88guru.comsciencemadness.org | Not the primary route for final N-C bond formation, but fundamental to ester chemistry. |
| SN2 N-Alkylation | Azepane + Ethyl Chloroacetate | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Irreversible nucleophilic substitution; efficient for N-substituted amino esters. abq.org.br | The most direct and common method for synthesizing the title compound. |
Cycloaddition reactions are powerful tools for constructing the core seven-membered azepane ring from simpler, acyclic precursors. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. Various cycloaddition strategies have been developed for the synthesis of azepine and azepane derivatives. researchgate.netresearchgate.net
Common strategies include:
[5+2] Cycloaddition: This method combines a five-atom component with a two-atom component. A notable example is a photochemical rearrangement of N-vinylpyrrolidinones, which can be considered a formal [5+2] cycloaddition to yield functionalized azepin-4-ones. nih.gov Catalytic formal [5+2] cycloadditions have also been developed to produce complex azepino[1,2-a]indoles. bohrium.com
[4+3] Cycloaddition: This reaction involves a four-atom diene system reacting with a three-atom allyl cation equivalent. Rhodium(II)-catalyzed [4+3] cycloadditions of triazoles with dienes provide a straightforward route to the azepine framework. unigoa.ac.in
[3+2+2] Cycloaddition: Gold-catalyzed reactions can bring together three different components to construct the seven-membered ring in a single step. researchgate.net
These methods provide access to a diverse range of substituted azepane scaffolds that can then be further functionalized.
Table 2: Selected Cycloaddition Strategies for Azepine/Azepane Synthesis
| Cycloaddition Type | Reactant Types | Catalyst/Conditions | Resulting Structure | Reference |
| Formal [5+2] | N-vinylpyrrolidinones | Photochemical | Azepin-4-ones | nih.gov |
| Catalytic [5+2] | N-indolyl ester + Alkene | Lewis Acid | Azepino[1,2-a]indoles | bohrium.com |
| [4+3] Annulation | Terminal Alkyne + Sulfonyl Azide + Diene | Copper/Rhodium | Dihydroazepines | unigoa.ac.in |
| Intramolecular [3+2] | Indolyltriazoles | Rhodium(II) | Azepino[4,5-b]indoles | researchgate.net |
Reactivity Studies of the Azepan-1-ylacetate Moiety
The chemical reactivity of this compound is dictated by the interplay of its three primary functional components: the tertiary amine, the ester group, and the α-protons situated on the carbon between the nitrogen and the carbonyl group.
Tertiary Amine Center: The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.org It can react with acids to form ammonium (B1175870) salts. As a nucleophile, it can react with electrophiles such as alkyl halides to form quaternary ammonium salts. britannica.com The nitrogen can also be oxidized by reagents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide. britannica.com
Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under either acidic or basic conditions to yield azepan-1-ylacetic acid and ethanol (B145695). Reaction with other nucleophiles is also possible; for instance, aminolysis with primary or secondary amines can convert the ester into the corresponding amide. chemistrysteps.com
α-Carbon Acidity: The protons on the carbon atom adjacent to the ester carbonyl group (α-carbon) are weakly acidic. Under the influence of a strong, non-nucleophilic base, one of these protons can be removed to form an enolate intermediate. This enolate can then react with various electrophiles, such as alkyl halides, allowing for further substitution at the α-position. This principle is widely used in the synthesis of substituted α-amino acids. organic-chemistry.org
Catalytic Oxidation Pathways and Intermediate Formation
The azepane ring of this compound is susceptible to catalytic oxidation, which can lead to a variety of functionalized products through the formation of specific intermediates. The oxidation typically targets the positions alpha to the nitrogen atom due to electronic activation.
One prominent pathway is photocatalytic oxidation. This method can generate a stabilized iminium ion intermediate from the N-heterocycle. acs.org This highly reactive iminium ion can then be intercepted by various nucleophiles, leading to the selective functionalization of the ring at the α-carbon. This process has been demonstrated for N-protected azepane, among other saturated N-heterocycles. acs.org
Electrochemical methods, such as the Shono oxidation, provide another route to generate N-acyliminium ions from cyclic amines. researchgate.net These intermediates are versatile precursors for introducing substituents alpha to the nitrogen.
Chemical oxidation can also be employed. The use of reagents like selenium dioxide has been shown to oxidize azepine derivatives, leading to products such as 2-azatropone or compounds resulting from ring contraction. researchgate.net Furthermore, late-stage oxidation of protected tetrahydroazepines can be used to install a ketone functionality, yielding oxo-azepines. nih.gov
Table 3: Oxidation Pathways for N-Heterocycles
| Oxidation Method | Catalyst/Reagent | Key Intermediate | Primary Product Type | Reference |
| Photocatalytic Oxidation | Acridinium photocatalyst | Iminium ion | α-Functionalized Azepane | acs.org |
| Shono-type Oxidation | Electrochemical (Anodic) | N-Acyliminium ion | α-Alkoxylated Azepane | researchgate.net |
| Chemical Oxidation | Selenium Dioxide (SeO₂) | N/A | 2-Azatropone, Ring Contraction Products | researchgate.net |
| Chemical Oxidation | PCC (Pyridinium chlorochromate) | N/A | Oxo-azepane | nih.gov |
| Chemical Oxidation | Hydrogen Peroxide (H₂O₂) | N/A | N-Oxide | britannica.com |
Biological Activity and Medicinal Chemistry Research Involving Azepane 1 Ylacetate Scaffolds
Evaluation of Antiviral Activities
The exploration of azepane derivatives has revealed promising antiviral potential against a variety of viral pathogens. While specific studies on ethyl azepan-1-ylacetate were not prominent in the reviewed literature, related azepane-containing molecules have demonstrated notable antiviral effects. For instance, certain esters of cinnamic acids have been investigated for their antiviral properties, with some showing activity against coronaviruses like SARS-CoV-2 and hCoV-OC43. mdpi.com Additionally, the fatty acid esters of epigallocatechin-3-O-gallate (EGCG) have been shown to interfere with viral membrane protein functions, thereby inhibiting the attachment and entry of viruses such as HSV. nih.gov These findings suggest that ester functionalities, such as the one present in this compound, can be appended to antiviral pharmacophores to modulate their activity.
The mechanism of action for antiviral drugs can vary widely, from inhibiting viral entry and replication to targeting viral enzymes. nih.gov For example, some antiviral agents function by interfering with viral DNA synthesis, acting as chain terminators. nih.gov The development of novel antiviral agents often involves targeting viral-specific processes or host-cell factors that are crucial for viral replication. researchgate.net The azepane scaffold, with its versatile synthetic handles, offers a platform for the development of new antiviral compounds with diverse mechanisms of action.
Assessment of Anticancer Potential
The azepane scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govresearchgate.net Numerous derivatives incorporating the azepane ring have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. A notable example includes a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives that have been identified as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors and involved in cancer progression. researchgate.net
One of the lead compounds from this series, compound 26 , exhibited an IC50 value of 19 nM against CAIX. researchgate.net The structure-activity relationship (SAR) studies of these compounds revealed that the substitution pattern on the N-aryl benzamide portion significantly influences their inhibitory potency. researchgate.net
| Compound | Target | IC50 (nM) | Cancer Cell Line Context |
| 26 | Carbonic Anhydrase IX (CAIX) | 19 | Various tumors |
Furthermore, novel N-acyl hydrazone compounds, which can be conceptually related to the acetate (B1210297) moiety of this compound, have shown promising anticancer activities. nih.gov Several of these compounds exhibited selective cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines, with IC50 values in the low micromolar range. nih.gov For example, some of the most potent N-acyl hydrazones displayed IC50 values between 7.52 ± 0.32 and 25.41 ± 0.82 μM against MCF-7 cells. nih.gov
Spiro-1-oxa-4-azaspironenone derivatives also represent a class of anticancer agents, with some compounds demonstrating potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. nih.gov For instance, compound 6d showed a strong effect on the A549 cell line with an IC50 of 0.26 μM, while compound 8d was highly cytotoxic to the MDA-MB-231 cell line with an IC50 of 0.10 μM. nih.gov
Investigation of Antimicrobial Properties
The azepane scaffold has been incorporated into various molecules exhibiting antimicrobial activity. The rational design of azepane-glycoside antibiotics that target the bacterial ribosome has been a successful strategy. nih.gov These compounds have demonstrated the ability to inhibit the growth of bacteria, including resistant strains like Staphylococcus aureus, with inhibitory concentrations in the low micromolar range. nih.gov
The antimicrobial activity of various extracts and synthetic compounds has been evaluated against a range of pathogens. For example, some biocides derived from natural sources like garlic have shown efficacy in inhibiting the growth of coliform bacteria in surface waters. mdpi.com The active components in such extracts often include sulfur-containing organic compounds. mdpi.com
In other studies, essential oils from plants like Clinopodium sericeum have displayed antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 50-200 µg/mL. acgpubs.org The antimicrobial effects of these oils are often attributed to their terpene content. acgpubs.org While not directly involving azepane-1-ylacetate, these studies highlight the ongoing search for new antimicrobial agents from diverse chemical classes.
Enzyme Inhibition Studies and Target Engagement
Azepane derivatives have been extensively studied as inhibitors of various enzymes implicated in disease. A prominent example is the development of azepanone-based inhibitors of cathepsin K, a cysteine protease involved in bone resorption. nih.gov One such inhibitor, compound 20 , was found to be a potent and selective inhibitor of human cathepsin K with a Ki of 0.16 nM. nih.gov Another compound from the same series, 24 , was a potent inhibitor of both human (Ki = 0.0048 nM) and rat (Ki,app = 4.8 nM) cathepsin K. nih.gov
In the realm of cancer therapy, as mentioned earlier, 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives are potent inhibitors of carbonic anhydrase IX. researchgate.net Furthermore, structure-based optimization has led to the discovery of novel azepane derivatives as inhibitors of protein kinase B (PKB), a key enzyme in cell survival and proliferation pathways. acs.orgepa.gov The lead compound in one study, an ester-containing azepane derivative, had an IC50 of 5 nM for PKB-alpha, although it was found to be unstable in plasma. acs.orgepa.gov
The general principles of enzyme inhibition involve the binding of a molecule to an enzyme to decrease its activity. nih.gov Inhibitors can be reversible or irreversible, and their mechanism can be competitive, non-competitive, or uncompetitive. nih.gov The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery.
| Compound | Target Enzyme | Inhibition Constant |
| 20 | Human Cathepsin K | Ki = 0.16 nM |
| 24 | Human Cathepsin K | Ki = 0.0048 nM |
| 24 | Rat Cathepsin K | Ki,app = 4.8 nM |
| Lead Azepane Ester | PKB-alpha | IC50 = 5 nM |
Structure-Activity Relationship (SAR) Studies for Bioactive Azepane Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For azepane derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.
In the development of azepanone-based cathepsin K inhibitors, SAR studies revealed that the stereochemistry at the C-4 position of the azepanone ring is critical for potent inhibition. nih.gov Specifically, the C-4 S stereochemistry was established as being essential for high potency. nih.gov
For the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide inhibitors of carbonic anhydrase IX, SAR analysis of the synthesized compounds was conducted to understand the contribution of different substituents to the inhibitory activity. researchgate.net Similarly, in the design of novel polycyclic acids as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), SAR was explored for different regions of the chemical scaffold, including the polycyclic ring and the substituents on a quaternary carbon. nih.gov
Quantitative structure-activity relationship (QSAR) studies have also been applied to azepane-related compounds. For instance, QSAR studies on N-acylbenzenesulfonamides with anticancer activity revealed that their cytotoxic effects depend on topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. researchgate.net
Rational Drug Design and Lead Optimization Strategies
Rational drug design is a modern approach to drug discovery that involves the design of molecules that are complementary in shape and charge to a specific biomolecular target. nih.gov This strategy has been successfully applied to the development of azepane-based therapeutics. For example, the design of azepane-glycoside antibiotics was guided by the three-dimensional structure of the ribosomal decoding-site target. nih.gov
Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The structure-based optimization of novel azepane derivatives as PKB inhibitors is a prime example of this process. acs.orgepa.gov The initial lead compound, while potent, suffered from plasma instability due to an ester moiety. acs.orgepa.gov This led to the design and synthesis of analogs with more stable linker groups, resulting in compounds with improved pharmacokinetic profiles while maintaining high potency. acs.org
The synthesis and biological evaluation of new compounds are central to both rational drug design and lead optimization. ijper.orgnih.govnih.govmdpi.com The process is iterative, with the biological data from each round of synthesis informing the design of the next generation of compounds. This approach has been used to develop a wide range of therapeutic agents, from local anesthetics to antiaging compounds. mdpi.comrsc.org
Advanced Analytical Methodologies for Ethyl Azepan 1 Ylacetate
Development of High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like Ethyl azepan-1-ylacetate. nih.gov The development of a robust HPLC method involves careful selection of the stationary phase (column) and mobile phase to achieve optimal separation from impurities and matrix components.
The selection of an appropriate column and mobile phase is the most critical step in HPLC method development. fishersci.caalwsci.com For a compound with the polarity of this compound, which contains both a polar ester group and a basic tertiary amine, reversed-phase (RP) HPLC is the most common approach. quora.com
Column Selection: C18 (octadecylsilane) and C8 (octylsilane) columns are the most widely used stationary phases in reversed-phase chromatography and are suitable starting points for this analyte. sigmaaldrich.com C18 columns provide greater hydrophobic retention, which may be advantageous for separating this compound from more polar impurities. The choice often depends on the specific separation requirements and the nature of potential co-eluting species. sigmaaldrich.com
Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and a miscible organic solvent. alwsci.com
Organic Solvents: Acetonitrile (ACN) and methanol (B129727) (MeOH) are the most common organic modifiers. semanticscholar.org Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. semanticscholar.org
Aqueous Phase and pH Control: The aqueous phase often contains buffers to control the pH. Given the basic nature of the azepane ring in this compound, pH control is crucial for achieving reproducible retention times and symmetrical peak shapes. A pH in the acidic to neutral range (e.g., pH 3-7) using buffers such as phosphate, acetate (B1210297), or formate (B1220265) is recommended to ensure the analyte is in a consistent, protonated state.
Ion-Pairing Reagents: In cases of poor retention or peak shape, ion-pairing reagents can be added to the mobile phase. These reagents, such as alkyl sulfonates, form a neutral complex with the protonated analyte, enhancing its retention on the non-polar stationary phase. nih.gov
| Parameter | Selection Strategy | Rationale for this compound |
|---|---|---|
| Chromatography Mode | Reversed-Phase (RP) | Suitable for moderately polar compounds. |
| Stationary Phase (Column) | C18 or C8 | Provides appropriate hydrophobic interaction for retention. |
| Mobile Phase (Organic) | Acetonitrile or Methanol | Common organic modifiers to control elution strength. |
| Mobile Phase (Aqueous) | Buffered solution (e.g., Phosphate, Acetate) | Controls pH to ensure consistent ionization state of the basic azepane moiety, improving peak shape and reproducibility. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler for quality control, while gradient elution is better for separating complex mixtures with varying polarities. quora.com |
The choice of detector is dictated by the physicochemical properties of the analyte and the required sensitivity of the method.
UV Detection: Ultraviolet (UV) detection is the most common detection method in HPLC due to its simplicity and robustness. libretexts.org this compound contains an ester functional group which acts as a chromophore. This allows for detection at low UV wavelengths, typically in the range of 200-220 nm. While not highly specific, it is suitable for routine purity and content analysis where impurities have different UV spectra or are well-separated chromatographically. znaturforsch.comdaneshyari.com
Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex matrices or for trace-level analysis, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred method. MS detection provides molecular weight and structural information, allowing for unambiguous peak identification and the ability to detect co-eluting impurities. nih.gov
Other Detectors: In the absence of a strong chromophore or when universal detection is desired, other techniques can be employed.
Evaporative Light Scattering Detection (ELSD): Suitable for non-volatile analytes, ELSD response is independent of the optical properties of the compound.
Charged Aerosol Detection (CAD): Offers near-universal response for non-volatile and semi-volatile analytes and can provide more consistent response factors than ELSD.
| Detector | Principle | Applicability for this compound |
|---|---|---|
| Ultraviolet (UV) | Absorbance of UV light by chromophores. | Applicable due to the ester chromophore; suitable for routine analysis. daneshyari.com |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | High sensitivity and selectivity; provides structural information for impurity identification. nih.gov Ideal for trace analysis. |
| Evaporative Light Scattering (ELSD) / Charged Aerosol (CAD) | Detection of non-volatile analytes after mobile phase evaporation. | Useful if UV response is poor or for analyzing mixtures with compounds lacking chromophores. |
Optimization of Gas Chromatography (GC) Methods
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. postnova.com this compound is sufficiently volatile to be amenable to GC analysis, making it a valuable alternative or complementary technique to HPLC. sigmaaldrich.com
Achieving low detection limits for trace analysis of this compound requires careful selection of the GC column and detector. restek.com
Column Selection: Capillary columns are used almost exclusively in modern GC for their high efficiency. fishersci.ca
Stationary Phase: The choice of stationary phase is based on the principle of "like dissolves like." fishersci.ca For this compound, a mid-polarity column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), is a common and effective choice. This phase provides good selectivity for a wide range of compounds. For separating isomers or closely related compounds, a more polar "WAX" type column (polyethylene glycol) might be considered. fishersci.com
Column Dimensions: For trace analysis, a narrow internal diameter (ID) column (e.g., 0.25 mm) is preferred as it provides higher resolution. fishersci.ca A standard length of 30 meters is typically sufficient for most applications.
Detector Selection:
Flame Ionization Detector (FID): FID is a robust, general-purpose detector that responds to most organic compounds. It offers a wide linear range and is suitable for quantification when high sensitivity is not the primary requirement.
Mass Spectrometry (MS): For trace analysis, a mass spectrometer is the detector of choice. restek.com It offers unparalleled sensitivity and selectivity, allowing for detection at parts-per-billion (ppb) levels. The use of selected ion monitoring (SIM) mode can further enhance sensitivity by focusing only on characteristic ions of this compound. Low-bleed columns (e.g., "ms" grade) are essential when using an MS detector to minimize background noise and ensure spectral integrity. postnova.comglsciences.eu
| Parameter | Selection Strategy | Rationale for Trace Analysis |
|---|---|---|
| Column Type | Fused Silica Capillary | High separation efficiency and resolution. wpmucdn.com |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) | Versatile mid-polarity phase suitable for a broad range of analytes. Low bleed is critical for MS. glsciences.eu |
| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. Narrow ID enhances efficiency. fishersci.ca |
| Detector | Mass Spectrometry (MS) | Superior sensitivity and selectivity for identifying and quantifying trace levels. restek.com |
Headspace GC (HS-GC) is an automated sample preparation technique for the analysis of volatile compounds in solid or liquid samples. cloudfront.net It is particularly useful for analyzing residual this compound in complex matrices without injecting the non-volatile components, which could contaminate the GC system. dtic.mil
The basic principle involves placing the sample in a sealed vial and heating it to a specific temperature for a set time. forensicresources.org This allows volatile analytes to partition between the sample matrix and the gas phase (the headspace). An aliquot of the headspace is then automatically injected into the GC. cloudfront.net Key parameters to optimize include:
Equilibration Temperature: Higher temperatures increase the vapor pressure of the analyte, leading to higher concentrations in the headspace and thus greater sensitivity. However, the temperature must be below the boiling point of the sample solvent and not cause thermal degradation of the analyte or matrix.
Equilibration Time: Sufficient time must be allowed for the analyte to reach equilibrium between the sample and headspace phases. cloudfront.net
Matrix Effects: The partitioning of the analyte can be affected by the sample matrix. This can be mitigated by using matrix-matched standards for calibration or by modifying the matrix, for instance, by adding a salt ("salting out") to increase the volatility of the analyte. cloudfront.net
HS-GC is an effective method for determining levels of residual solvents or unreacted starting materials like this compound in pharmaceutical products or reaction mixtures. chromatographyonline.com
Derivatization Techniques for Enhanced Analytical Performance
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method. gcms.cz In GC analysis, derivatization is typically used to increase volatility, improve thermal stability, or enhance detector response. libretexts.org
For this compound, which is already volatile and thermally stable, derivatization is not typically necessary for standard GC-FID or GC-MS analysis. However, it could be considered in specific scenarios:
Enhanced Sensitivity: To achieve extremely low detection limits, a derivatizing agent that introduces a highly responsive functional group can be used. For example, introducing a halogenated moiety would make the derivative highly sensitive to an Electron Capture Detector (ECD).
Improved Chromatography: While unlikely to be a major issue, if the tertiary amine causes peak tailing due to interaction with active sites in the GC system, derivatization could potentially mitigate this.
The most common derivatization reactions in GC—silylation, acylation, and alkylation—target active hydrogen atoms (e.g., in -OH, -NH2, -COOH groups). gcms.cz Since this compound lacks these functional groups, direct derivatization is not straightforward. A potential, though complex, strategy could involve hydrolysis of the ester to azepan-1-ylacetic acid, followed by derivatization of the resulting carboxylic acid. A more direct approach for specific detection might involve a reagent that reacts with the tertiary amine, such as ethyl chloroformate, to form a carbamate (B1207046) derivative. researchgate.net This can improve chromatographic behavior and provide a different fragmentation pattern in MS analysis.
| Strategy | Reagent Example | Purpose | Applicability to this compound |
|---|---|---|---|
| Alkylation/Esterification | Pentafluorobenzyl bromide (PFB-Br) | Introduces an electrophore for highly sensitive ECD detection. libretexts.org | Indirect; would require prior hydrolysis of the ester to form a carboxylic acid. |
| Carbamate Formation | Ethyl Chloroformate (ECF) | Reacts with tertiary amines to form derivatives with potentially improved chromatographic properties. researchgate.net | A potential strategy to modify the analyte for specific analytical goals. |
| Silylation | BSTFA, TMCS | Replaces active hydrogens to increase volatility and stability. libretexts.org | Not directly applicable as the compound lacks active hydrogens. |
Ethyl-Derivatization Approaches for Functional Group Analysis
Derivatization in analytical chemistry is a process of chemically modifying a compound to produce a new compound which has properties that are more suitable for a given analytical method. researchgate.net For this compound, which contains both a tertiary amine (azepane ring) and an ester functional group, derivatization can enhance detectability and improve chromatographic behavior, especially for gas chromatography (GC) analysis.
While the ethyl ester group is generally amenable to GC analysis, the tertiary amine can cause peak tailing on certain GC columns due to interactions with active sites. Derivatization strategies can mitigate these effects. Although primary and secondary amines are more commonly derivatized, specific approaches can be applied to molecules containing tertiary amines. These often involve reactions that are not targeted at the nitrogen-hydrogen bond, but rather at the nitrogen atom itself or adjacent functional groups after a chemical transformation.
One theoretical approach involves the hydrolysis of the ester group to yield azepan-1-ylacetic acid and ethanol (B145695). The resulting carboxylic acid can then be derivatized. Esterification is a common derivatization technique for compounds with carboxyl and hydroxyl groups. researchgate.net For example, the azepan-1-ylacetic acid could be converted to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) to improve its GC-MS characteristics.
Table 1: Potential Derivatization Strategies for this compound Functional Groups
| Functional Group | Potential Derivatization Strategy | Derivatizing Agent Example | Purpose |
| Tertiary Amine | No direct common derivatization | N/A | Improve peak shape by reducing interaction with the column. Often addressed by column choice rather than derivatization. |
| Ester (after hydrolysis) | Esterification of resulting carboxylic acid | Methanol/HCl or BSTFA (for silylation) | Increase volatility and thermal stability for GC analysis. |
Research into derivatization for improving UV-Vis detection or for liquid chromatography with mass spectrometry (LC-MS) often focuses on adding a chromophore or an ionizable moiety to the molecule. researchgate.netddtjournal.com For this compound, a derivatizing agent could be selected to react with the molecule after a targeted chemical transformation, enhancing its ionization efficiency in an electrospray ionization (ESI) source. ddtjournal.comspectroscopyonline.com
In-Matrix Derivatization Strategies
In-matrix derivatization involves performing the chemical modification of the analyte directly within the sample matrix (e.g., biological fluid, environmental water) before extraction. This strategy can be advantageous as it can protect the analyte from degradation, reduce sample handling steps, and improve extraction efficiency.
For a compound like this compound, an in-matrix strategy could be particularly useful in biological samples where enzymes might otherwise hydrolyze the ester linkage. By adding a derivatizing agent directly to the sample, the analyte is immediately converted to a more stable form. For instance, if a method required the hydrolysis and subsequent esterification of the resulting carboxylic acid, performing these steps in-matrix could streamline the workflow.
The selection of an in-matrix derivatization agent requires careful consideration. The reaction should be rapid, quantitative, and selective for the target analyte under the conditions of the sample matrix (e.g., pH, aqueous environment). Any excess reagent and byproducts should not interfere with the subsequent analysis.
Sample Preparation Techniques for Complex Matrices
The preparation of samples is a critical step in the analytical process, greatly influencing the reliability and accuracy of the results, especially when dealing with complex matrices. nih.govresearchgate.net The goal is to isolate this compound from interfering components of the matrix, concentrate it, and present it in a suitable solvent for analysis. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a traditional method based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Ethyl acetate itself is a common extraction solvent. sigmaaldrich.com The choice of solvent for extracting this compound would depend on its polarity and the sample's pH. Adjusting the pH to suppress the ionization of the tertiary amine would enhance its partitioning into an organic solvent.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. researchgate.net Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. For this compound, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) could be highly effective, allowing for a very specific and clean extraction.
Solid-Phase Microextraction (SPME): SPME is a solvent-less technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above it). researchgate.net The analyte partitions onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This technique is excellent for trace analysis and minimizes solvent use. researchgate.net
Table 2: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Advantages for this compound | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, inexpensive equipment. | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid sorbent, followed by elution. | High recovery, high concentration factor, cleaner extracts, potential for automation. researchgate.net | Higher cost of consumables (cartridges), method development can be complex. |
| Solid-Phase Microextraction (SPME) | Analyte partitions onto a coated fiber, followed by thermal desorption. | Solvent-free, simple, sensitive, good for trace analysis. researchgate.net | Fiber fragility and cost, potential for matrix effects influencing partitioning. |
Validation and Quality Control of Analytical Methods
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. slideshare.netloesungsfabrik.de It is a critical requirement for quality assurance in any analytical laboratory. americanpharmaceuticalreview.com The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical methods. loesungsfabrik.dealtabrisagroup.comgmp-compliance.orgpharmavalidation.in
The validation process involves evaluating a series of performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of this compound. americanpharmaceuticalreview.compharmavalidation.in
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. altabrisagroup.compharmavalidation.in This is often demonstrated by analyzing spiked samples or degraded samples and ensuring no interference with the analyte's signal. pharmavalidation.in
Accuracy: The closeness of test results obtained by the method to the true value. altabrisagroup.com It is typically assessed using recovery studies by spiking a blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). pharmavalidation.in
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. altabrisagroup.com It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Reproducibility: Precision between laboratories (collaborative studies).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. slideshare.netaltabrisagroup.com
Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. demarcheiso17025.com
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. altabrisagroup.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). altabrisagroup.com It provides an indication of its reliability during normal usage.
Table 3: Summary of ICH Q2(R1) Validation Parameters for an Assay of this compound
| Parameter | Definition | Typical Acceptance Criteria (Example) |
| Specificity | Ability to measure only the analyte. | No interference at the retention time of the analyte; peak purity demonstrated. pharmavalidation.in |
| Accuracy | Closeness to the true value. | Recovery typically within 98.0% to 102.0%. pharmavalidation.in |
| Precision (Repeatability) | Agreement of multiple measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Lowest detectable amount. | Signal-to-Noise ratio of 3:1. altabrisagroup.com |
| Limit of Quantitation (LOQ) | Lowest quantifiable amount. | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy. altabrisagroup.com |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Concentration interval of reliability. | Typically 80% to 120% of the test concentration. pharmavalidation.in |
| Robustness | Resistance to small method variations. | System suitability parameters remain within limits; results are not significantly affected. |
Ongoing quality control, including the regular analysis of control samples and participation in proficiency testing programs, ensures that the validated method remains in a state of control over time. demarcheiso17025.com
Emerging Research Avenues and Future Perspectives for Ethyl Azepan 1 Ylacetate
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Azepane Analogues
The drug discovery process is notoriously lengthy and expensive, but the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this landscape. For azepane analogues like Ethyl azepan-1-ylacetate, these computational tools offer a powerful strategy to accelerate the identification and optimization of new therapeutic agents.
Furthermore, AI can optimize synthetic routes for complex molecules. Generative models can propose novel, efficient, and high-yielding pathways for producing this compound and its derivatives, a task that has traditionally relied on expert chemical intuition. researchgate.net This not only speeds up the synthesis of lead compounds but also aligns with the growing demand for sustainable and cost-effective manufacturing processes.
Table 1: Applications of AI/ML Models in the Drug Discovery of Azepane Analogues
| AI/ML Model Type | Application in Drug Discovery | Potential Impact on Azepane Analogues |
|---|---|---|
| Deep Neural Networks (DNN) | Predicting bioactivity and ADMET properties. | Rapidly screen virtual libraries to identify candidates with optimal drug-like properties. |
| Generative Adversarial Networks (GANs) | Designing novel molecular structures with desired properties. | Generate new azepane derivatives optimized for specific biological targets. |
| Support Vector Machines (SVM) | Classifying molecules as active or inactive against a target. | Prioritize compounds for synthesis and biological evaluation. |
| Recurrent Neural Networks (RNN) | Optimizing and predicting chemical synthesis routes. | Propose efficient and sustainable synthetic pathways to this compound and related compounds. |
Novel Applications in Materials Science
While the primary focus for azepane derivatives has been in pharmaceuticals, the unique structural and electronic properties of nitrogen-containing heterocycles suggest potential applications in materials science. fiveable.me The seven-membered azepane ring offers conformational flexibility, while the nitrogen heteroatom provides a site for functionalization, making it a versatile building block for novel polymers and functional materials. lifechemicals.com
Research into nitrogen heterocycles has shown their utility as precursors for electroactive polymers, corrosion inhibitors, and specialty dyes. msesupplies.com For instance, vinyl-substituted imidazoles, another class of nitrogen heterocycles, have been used to create polymer membranes capable of reversible oxygen binding. msesupplies.com This opens speculative but intriguing possibilities for azepane-based polymers in areas like gas separation, sensor technology, or smart coatings. Functionalized azepanes could be incorporated into polymer backbones to modulate properties such as thermal stability, conductivity, or affinity for specific metal ions. The development of organofluorine compounds, which can include azepane derivatives, is also finding increasing application in materials science. nih.gov
Further exploration is needed to determine if this compound or its derivatives can be functionalized to act as monomers for polymerization or as additives to impart specific functionalities to existing materials. The ester group in this compound, for example, could serve as a reactive handle for incorporation into polyester (B1180765) or polyamide chains, potentially creating materials with unique physical or chemical properties.
Green Chemistry Principles in the Synthesis and Application of Azepane Derivatives
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. nih.gov This shift is highly relevant to the synthesis and application of this compound and other azepane derivatives. The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are guiding the development of new synthetic methodologies. nih.gov
Recent research has focused on developing more sustainable routes to azepanes, moving away from hazardous reagents and multi-step processes toward more efficient, catalyst-driven reactions. researchgate.net These methods often employ milder reaction conditions and reduce the generation of chemical waste. researchgate.net
The structure of this compound itself points toward green chemistry considerations. Ethyl acetate (B1210297) is widely regarded as an environmentally friendly solvent with low toxicity. youtube.com The development of methods to produce ethyl acetate from renewable bioethanol further enhances its green credentials. chemistryforsustainability.org Utilizing synthesis strategies that employ ethyl acetate as a solvent or that are derived from bio-based feedstocks aligns directly with the goals of sustainable chemistry. Future research will likely focus on enzymatic or biocatalytic methods for the synthesis of azepane derivatives, further reducing reliance on traditional organic synthesis, which often involves harsh conditions and heavy metal catalysts.
Table 2: Green Chemistry Principles and Their Relevance to this compound
| Principle of Green Chemistry | Application in the Lifecycle of Azepane Derivatives |
|---|---|
| Waste Prevention | Designing synthetic routes with fewer steps and higher yields to reduce byproducts. |
| Atom Economy | Utilizing reactions like cycloadditions or multicomponent reactions that incorporate most of the starting materials into the final product. |
| Safer Solvents and Auxiliaries | Using solvents like ethyl acetate, which is considered a "green solvent," in synthesis and purification. youtube.com |
| Use of Renewable Feedstocks | Synthesizing the ethyl acetate moiety from bio-ethanol. chemistryforsustainability.org |
| Catalysis | Employing catalytic (vs. stoichiometric) reagents to increase efficiency and reduce waste. nih.gov |
| Design for Degradation | Investigating the environmental fate and biodegradability of azepane-based compounds after their intended use. |
Collaborative Research Initiatives in Academia and Industry
The translation of promising compounds like this compound from laboratory curiosities to impactful technologies requires a concerted effort between academic institutions and industrial partners. rsc.orgdrugbank.com Academic labs are often the source of fundamental discoveries and innovative synthetic methods, while pharmaceutical and chemical companies possess the resources, infrastructure, and expertise needed for large-scale development, regulatory approval, and commercialization. drugbank.com
These partnerships are becoming increasingly vital for navigating the complexities of modern drug discovery and materials science. nih.gov For azepane analogues, collaborations can take many forms:
Sponsored Research: Industry funding for academic labs to explore novel biological targets or synthetic pathways for azepane derivatives.
Technology Licensing: Universities licensing their intellectual property related to new azepane compounds or their synthesis to companies for development.
Public-Private Partnerships: Consortia of academic, industry, and government entities working together to tackle significant challenges, such as developing treatments for neglected diseases or creating new sustainable materials.
Such collaborations foster an ecosystem where the creativity and deep knowledge of academic researchers are leveraged by the developmental and financial power of industry. nih.gov This symbiotic relationship accelerates the pace of innovation, ensuring that the therapeutic and material potential of compounds like this compound and its analogues is fully realized. digitellinc.com
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl azepan-1-ylacetate, and how can purity be optimized?
- Methodological Answer : this compound can be synthesized via esterification of azepan-1-ylacetic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation. Validate purity via melting point analysis and gas chromatography (GC) with flame ionization detection (FID) .
- Yield Optimization : Adjust stoichiometric ratios (e.g., excess ethanol) and reflux time while controlling temperature to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm structure. Assign peaks for the azepane ring (δ ~1.5–3.0 ppm for protons) and ester carbonyl (δ ~170–175 ppm for carbon) .
- IR Spectroscopy : Identify ester C=O stretching (~1740 cm) and azepane N–H bending (~1550 cm). Compare experimental IR spectra with computational predictions (e.g., DFT-scaled frequencies) to resolve ambiguities .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. How does this compound interact with common solvents, and what factors influence its solubility?
- Methodological Answer :
- Solubility Testing : Measure solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility .
- Temperature Dependence : Perform temperature-controlled solubility studies (e.g., 25–60°C) to identify optimal recrystallization conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost. For asymptotic behavior correction, consider the Becke 1988 exchange-energy functional .
- Geometry Optimization : Validate optimized structures via vibrational frequency analysis (no imaginary frequencies).
- Reactivity Insights : Calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to predict nucleophilic/electrophilic sites .
Q. How should researchers address discrepancies between experimental and computational data for this compound?
- Methodological Answer :
- Error Source Identification : Compare experimental conditions (e.g., solvent effects, temperature) with computational assumptions (e.g., gas-phase simulations). For example, IR peak shifts may arise from intermolecular hydrogen bonding in solution .
- Cross-Validation : Replicate calculations using multiple software packages (e.g., Gaussian, ORCA) and benchmark against high-quality datasets (e.g., NIST thermochemical data) .
- Uncertainty Quantification : Report confidence intervals for experimental measurements (e.g., ±0.5°C for melting points) and statistical significance tests (e.g., t-tests) for comparative analyses .
Q. What advanced methodologies are suitable for determining the thermodynamic properties of this compound?
- Methodological Answer :
- Density and Viscosity Measurements : Use high-pressure viscometers and densitometers to collect PvT (pressure-volume-temperature) data. Fit results to equations of state (e.g., Tait equation) for industrial process design .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
- Computational Predictions : Perform molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to estimate transport properties (e.g., diffusion coefficients) .
Guidelines for Methodological Rigor
- Reproducibility : Document experimental protocols in line with journal standards (e.g., Beilstein Journal of Organic Chemistry), including reagent sources, equipment specifications, and statistical methods .
- Data Transparency : Archive raw datasets (e.g., NMR spectra, computational outputs) as supplementary materials with metadata annotations .
- Source Credibility : Prioritize peer-reviewed literature and institutional databases (e.g., NIST) over commercial platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
